D-Homoarginine Hemisulfate
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Overview
Description
D-Homoarginine Hemisulfate is a non-proteinogenic amino acid derivative. It is structurally similar to arginine but contains an additional methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Homoarginine Hemisulfate can be synthesized through the guanidination of lysine using methylisourea. This reaction involves the conversion of lysine to homoarginine, followed by the formation of the hemisulfate salt .
Industrial Production Methods
The industrial production of this compound typically involves the use of ornithine transcarbamylase, an enzyme that catalyzes the transamination reaction of lysine. This enzyme has a higher affinity for ornithine but can also catalyze the reaction with lysine due to its low substrate selectivity .
Chemical Reactions Analysis
Types of Reactions
D-Homoarginine Hemisulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric oxide synthase and arginase inhibitors. The conditions for these reactions typically involve physiological pH and temperature .
Major Products Formed
The major products formed from these reactions include nitric oxide and other related compounds. These products play a significant role in various biochemical pathways .
Scientific Research Applications
D-Homoarginine Hemisulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its role in nitric oxide production and its effects on endothelial function.
Medicine: It is investigated for its potential therapeutic applications in cardiovascular diseases and other medical conditions.
Industry: It is used in the production of various biochemical reagents and compounds
Mechanism of Action
D-Homoarginine Hemisulfate exerts its effects by increasing the availability of nitric oxide. It serves as a substrate for nitric oxide synthase and inhibits arginase, an enzyme that competes with nitric oxide synthase for arginine. This inhibition leads to increased nitric oxide production, which has various physiological effects, including improved endothelial function and reduced cardiovascular risk .
Comparison with Similar Compounds
Similar Compounds
L-Homoarginine: Similar to D-Homoarginine Hemisulfate but with a different stereochemistry.
Arginine: Structurally similar but lacks the additional methylene group.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biochemical properties. Its ability to increase nitric oxide availability and inhibit arginase sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H18N4O6S |
---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
(2R)-2-amino-6-(diaminomethylideneamino)hexanoic acid;sulfuric acid |
InChI |
InChI=1S/C7H16N4O2.H2O4S/c8-5(6(12)13)3-1-2-4-11-7(9)10;1-5(2,3)4/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);(H2,1,2,3,4)/t5-;/m1./s1 |
InChI Key |
WKALSGFQNULHQH-NUBCRITNSA-N |
Isomeric SMILES |
C(CCN=C(N)N)C[C@H](C(=O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
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